molecular formula C9H12O4S2 B010551 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 100981-05-3

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B010551
Key on ui cas rn: 100981-05-3
M. Wt: 248.3 g/mol
InChI Key: OCIGQKNRHXFMQJ-UHFFFAOYSA-N
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Patent
US04547516

Procedure details

1,2-Ethanediamine (1.6 mL) was added under nitrogen to a solution of 5-[bis(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (6 g, 24 mmole, described in example 3) in dry methanol (45 mL). The mixture was stirred at 20°-22° C. for 18 hr. The resultant precipitate was collected and dissolved in 5% methanol in chloroform (v/v). The solution was filtered through silica gel. The filtrate was concentrated under reduced pressure. The residue was crystallized from methanol-diethyl ether to give 4.4 g of the title compound; mp 181°-182° C.; NMR (CDCl3) δ 1.65 (s, 6H), 3.8 (s, 4H), 8.25 (m, 2H); IR (CHCl3) 3350, 1690, 1660, 1645, 1590 cm-1 ; UVλmax (MeOH) 243 nm (ε 25,500).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].CS[C:7](SC)=[C:8]1[C:13](=[O:14])[O:12][C:11]([CH3:16])([CH3:15])[O:10][C:9]1=[O:17]>CO>[NH:3]1[CH2:2][CH2:1][NH:4][C:7]1=[C:8]1[C:9](=[O:17])[O:10][C:11]([CH3:15])([CH3:16])[O:12][C:13]1=[O:14]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
6 g
Type
reactant
Smiles
CSC(=C1C(OC(OC1=O)(C)C)=O)SC
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 20°-22° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5% methanol in chloroform (v/v)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol-diethyl ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(NCC1)=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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